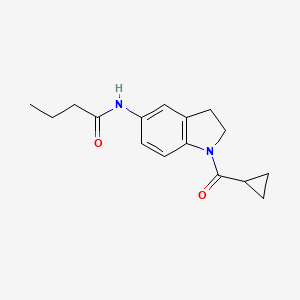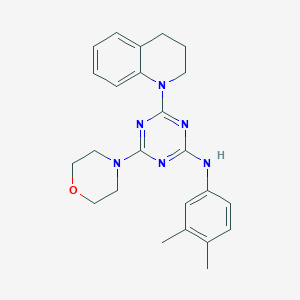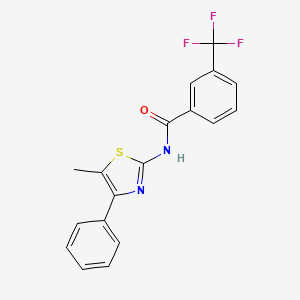![molecular formula C14H13FN4O B6579812 7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946324-86-3](/img/structure/B6579812.png)
7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a complex organic molecule. It is likely to be a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class of compounds . These compounds are known to have significant biological activity and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar triazolo[4,3-a]pyrazine derivatives often involves cyclization of intermediate compounds . A method has been suggested that starts from esters of oxalic acid monoamides, which are converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of these compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the class of compounds it belongs to. It likely contains a triazolo[4,3-a]pyrazine core, which is a bicyclic structure consisting of a pyrazine ring fused with a 1,2,4-triazole ring . The “7-(4-fluorophenyl)-3-propyl” part of the name suggests that a 4-fluorophenyl group and a propyl group are attached to this core .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other [1,2,4]triazolo[4,3-a]pyrazine derivatives. These reactions often involve the formation of intermediate compounds, which are then cyclized to form the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to have a high melting point, as indicated by a similar compound . The presence of a fluorophenyl group and a propyl group may also influence its solubility and reactivity .Applications De Recherche Scientifique
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, including the compound , have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one of the compounds exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .
Antifungal Activity
Triazole compounds, which include triazolo[4,3-a]pyrazine derivatives, are known for their antifungal properties . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Anticancer Activity
Some triazolo[4,3-a]pyrazine derivatives have shown potent antitumor effects . These compounds have been synthesized and studied for their potential in cancer treatment .
Anti-Diabetes Activity
Triazolo[4,3-a]pyrazine derivatives have been used in the development of anti-diabetes type 2 drugs . For example, sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor, is a FDA-approved anti-diabetes type 2 drug that contains a triazolo[4,3-a]pyrazine derivative .
Treatment of Cardiovascular Disorders
Triazolo[4,3-a]pyrazine derivatives have also been utilized in the treatment of cardiovascular disorders . These compounds have shown potential in addressing various cardiovascular conditions .
Treatment of Hyperproliferative Disorders
These compounds have been used in the treatment of hyperproliferative disorders . Hyperproliferative disorders involve the rapid growth of cells, and triazolo[4,3-a]pyrazine derivatives have shown potential in controlling this growth .
Use as Fluorescent Probes
Triazolo[4,3-a]pyrazine derivatives have been used as fluorescent probes . These compounds can be used to detect or measure certain components in a system due to their fluorescence properties .
Structural Units of Polymers
These heterocycles have been used as structural units of polymers . Their unique structure makes them suitable for use in the creation of various types of polymers .
Orientations Futures
The future research directions for this compound could involve further exploration of its biological activity and potential therapeutic uses. Given the biological activity of similar compounds, it could be a promising candidate for the development of new drugs . Further studies could also explore its synthesis in more detail, with the aim of improving yield and purity .
Mécanisme D'action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been found to interact with various receptors and enzymes .
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-a]pyrazine class are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antimicrobial and anticancer effects .
Action Environment
Similar compounds have been studied under various environmental conditions .
Propriétés
IUPAC Name |
7-(4-fluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-2-3-12-16-17-13-14(20)18(8-9-19(12)13)11-6-4-10(15)5-7-11/h4-9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBJRLIEUPWSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6579749.png)

![3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579764.png)

![3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579786.png)
![7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579807.png)
![7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579811.png)
![7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579815.png)
![7-(4-fluorophenyl)-3-(propan-2-yl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579818.png)
![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6579824.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6579829.png)
![methyl 4-oxo-2-sulfanylidene-3-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6579836.png)